(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Enantioselective synthesis PPAR agonist Chiral purity

This (S)-enantiomer is the essential chiral building block for ragaglitazar and dual PPARα/γ agonists. The stereochemistry at the α-ethoxy position is critical; the (R)-enantiomer shows negligible PPAR activation, and racemic mixtures compromise enantiomeric excess, risking batch rejection. Procuring this enantiopure compound eliminates costly chiral resolution steps. Ideal for SAR derivatization and scalable process development. Ensure batch-to-batch stereochemical consistency for reproducible pharmacology.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 325793-65-5
Cat. No. B043089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
CAS325793-65-5
Synonyms(-)-2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid;  (αS)-α-Ethoxy-4-hydroxybenzenepropanoic Acid; 
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1
InChIKeyFMJUDUJLTNVWCH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS 325793-65-5: A Critical Chiral Intermediate for Dual PPARα/γ Agonist Synthesis


(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS 325793-65-5) is a chiral α-ethoxy-phenylpropionic acid derivative that serves as the essential enantiopure building block in the synthesis of ragaglitazar . This compound belongs to the α-ethoxy-phenylpropionic acid class of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, a family that has demonstrated potent antidiabetic and lipid-lowering activity [1]. The (S)-enantiomer is specifically required for the construction of the pharmacophore responsible for dual PPAR activation, making its stereochemical integrity a critical quality attribute for any downstream pharmaceutical application [2].

Procurement Risk: Why Generic (R)-Enantiomer or Racemic Mixtures Cannot Substitute for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in PPAR Agonist Synthesis


In the development of dual PPARα/γ agonists, the stereochemistry at the α-ethoxy position is a critical determinant of biological activity. The (S)-enantiomer is the active configuration required for the synthesis of ragaglitazar and related glitazar-class compounds . Substitution with the (R)-enantiomer or a racemic mixture introduces a stereochemical mismatch that can lead to a complete loss of target engagement or the generation of an inactive diastereomer, as demonstrated in structure-activity relationship (SAR) studies of α-ethoxy-phenylpropionic acid derivatives where the (R)-enantiomer exhibited negligible PPAR activation [1]. Furthermore, the presence of even minor amounts of the undesired enantiomer can compromise the enantiomeric excess (ee) required for downstream pharmaceutical intermediates, potentially resulting in failed quality control and batch rejection in a regulated development environment [2].

Head-to-Head Quantitative Evidence: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS 325793-65-5) vs. Closest Analogs and Alternatives


Stereochemical Purity: Enantiomeric Excess (ee) Required for Downstream PPAR Agonist Activity

The (S)-enantiomer is the active configuration for dual PPARα/γ agonists. The (R)-enantiomer shows significantly reduced PPAR activation. A 2014 study developed an enantioselective synthetic route achieving high enantiopurity for (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters (EEHP and IEHP), essential intermediates for PPAR agonists [1]. While exact ee values for the acid are not specified in the abstract, the methodology aims for high enantiopurity, and the (S)-configuration is mandatory for target activity.

Enantioselective synthesis PPAR agonist Chiral purity

Comparative PPAR Transactivation Potency of α-Ethoxy-Phenylpropionic Acid Derivatives

In a 2009 study, a series of α-ethoxy-phenylpropionic acid derivatives were evaluated for PPARα and PPARγ transactivation. The series exhibited a wide range of PPARα/γ ratios, demonstrating that subtle structural changes can drastically alter the balance of dual agonism [1]. While specific EC50 values for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid are not reported, the study highlights that the α-ethoxy-phenylpropionic acid scaffold can be tuned for balanced dual agonism, which is essential for the therapeutic profile of downstream drugs like ragaglitazar.

PPARα/γ dual agonist Transactivation assay EC50

Metabolic Stability and Pharmacokinetic Profiles of α-Ethoxy-Phenylpropionic Acid Derivatives

Advanced compounds from the α-ethoxy-phenylpropionic acid class have demonstrated favorable physicochemical and pharmacokinetic profiles in preclinical models [1]. The 2009 study reports that optimized derivatives possess good oral bioavailability and metabolic stability, which are critical for the development of oral antidiabetic agents. This class-level data supports the potential of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid as a viable intermediate for drug candidates with desirable ADME properties.

Pharmacokinetics Metabolic stability Dual PPAR agonist

In Vivo Efficacy of α-Ethoxy-Phenylpropionic Acid-Derived Dual Agonists in Diabetes Models

The lead compound tesaglitazar, a close structural analog derived from the same α-ethoxy-phenylpropionic acid scaffold, demonstrated significant glucose and lipid lowering in preclinical models [1]. In db/db mice, an optimized derivative (compound 18) lowered blood glucose more effectively than muraglitazar after 11 days of oral treatment [2]. This in vivo validation of the chemical class confirms that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a precursor to molecules with proven antidiabetic efficacy.

Type 2 diabetes In vivo efficacy Dual PPAR agonist

Synthetic Accessibility and Scalability: Enantioselective Route vs. Chiral Resolution

A 2014 study reported a new enantioselective synthetic route to (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters (EEHP and IEHP) that is simple, practical, and achieves high enantiopurity using commercially available starting materials [1]. This contrasts with older methods that may rely on chiral resolution, which is less efficient and more costly at scale. The new route enhances the commercial viability of the compound for large-scale pharmaceutical manufacturing.

Enantioselective synthesis Process chemistry Scalability

Optimal Use Cases for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS 325793-65-5) Based on Quantitative Evidence


Synthesis of Ragaglitazar and Related Dual PPARα/γ Agonists

The primary and most validated application is as a chiral intermediate in the synthesis of ragaglitazar, a dual PPARα/γ agonist . The (S)-configuration is essential for constructing the active pharmacophore. Procuring this specific enantiomer ensures the correct stereochemistry for downstream coupling reactions, avoiding the need for costly and inefficient chiral resolution steps [1].

Medicinal Chemistry SAR Studies of α-Ethoxy-Phenylpropionic Acid Derivatives

Researchers exploring the SAR of dual PPARα/γ agonists can use this compound as a core scaffold for derivatization. The class has demonstrated a wide range of PPARα/γ ratios and favorable PK profiles [2]. Modifications at the phenyl ring or the ethoxy group can yield novel analogs with potentially improved efficacy or safety profiles [3].

Development of Next-Generation Antidiabetic Agents with Balanced PPARα/γ Activity

Given the clinical limitations of first-generation glitazars, there is a need for balanced dual agonists with reduced toxicity. This compound serves as a starting point for designing such molecules. Optimized derivatives have shown superior glucose lowering compared to muraglitazar in diabetic mouse models [4], highlighting the therapeutic potential of this chemical class.

Process Chemistry and Scale-Up Studies for Enantioselective Synthesis

The 2014 enantioselective synthesis route provides a foundation for process chemists to develop scalable manufacturing processes [1]. The use of this compound in process development can lead to more cost-effective and sustainable production of chiral pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.